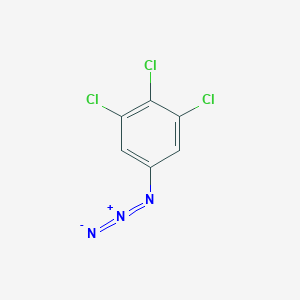
5-Azido-1,2,3-trichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-1,2,3-trichlorobenzene: is a synthetic organic compound characterized by the presence of three chlorine atoms and one azido group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-1,2,3-trichlorobenzene typically involves the introduction of an azido group to a trichlorobenzene precursor. One common method is the reaction of 1,2,3-trichlorobenzene with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: 5-Azido-1,2,3-trichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Photolysis: UV light sources for generating reactive intermediates.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amines.
Photolysis: Formation of nitrenes and other reactive species.
Aplicaciones Científicas De Investigación
Chemistry: 5-Azido-1,2,3-trichlorobenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The azido group in this compound can be used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in biological systems. This has applications in drug development and diagnostic imaging .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of 5-Azido-1,2,3-trichlorobenzene primarily involves the reactivity of the azido group. Upon activation, the azido group can form reactive intermediates such as nitrenes, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with biomolecules, making it useful in labeling and tracking studies .
Comparación Con Compuestos Similares
1,2,3-Trichlorobenzene: Lacks the azido group, making it less reactive in certain chemical reactions.
5-Azido-1,2,4-trichlorobenzene: Similar structure but with different chlorine atom positions, leading to variations in reactivity and applications.
5-Azido-1,3,5-trichlorobenzene: Another isomer with different chlorine atom positions, affecting its chemical properties.
Uniqueness: 5-Azido-1,2,3-trichlorobenzene is unique due to the specific positioning of the azido and chlorine groups on the benzene ring. This unique arrangement imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis, materials science, and bioorthogonal chemistry .
Propiedades
Fórmula molecular |
C6H2Cl3N3 |
|---|---|
Peso molecular |
222.5 g/mol |
Nombre IUPAC |
5-azido-1,2,3-trichlorobenzene |
InChI |
InChI=1S/C6H2Cl3N3/c7-4-1-3(11-12-10)2-5(8)6(4)9/h1-2H |
Clave InChI |
JWEXUSXQQIUBGO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


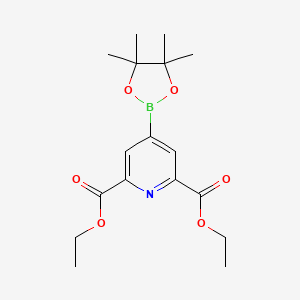
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
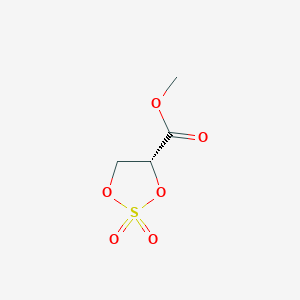
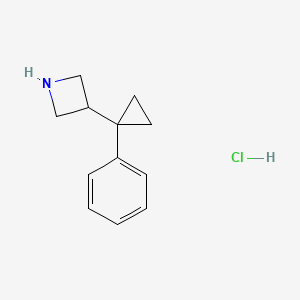

![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)

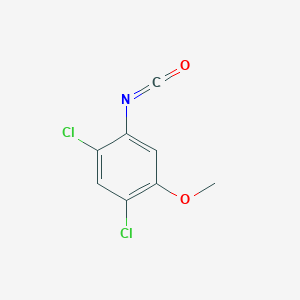


![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)

![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
![2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)
